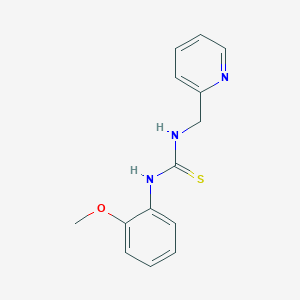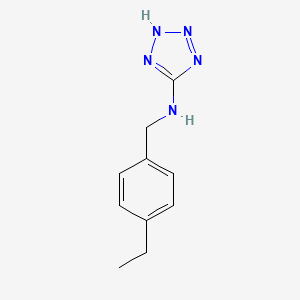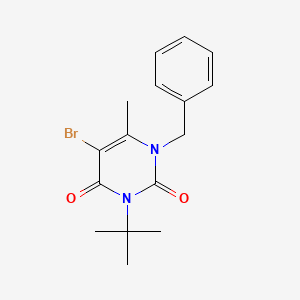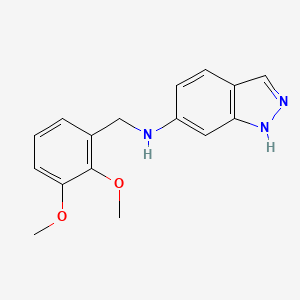![molecular formula C14H20ClN3OS B5714476 N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMET belongs to the class of thiourea derivatives and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not yet fully understood. However, it has been suggested that this compound exerts its biological activities by interfering with various cellular processes. This compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer activity. This compound has also been found to inhibit the activity of viral proteases, which are essential for viral replication. Furthermore, this compound has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antifungal activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and modulate the cell cycle in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the growth of Candida albicans by disrupting the cell wall and membrane integrity.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells, viruses, and fungi. This compound has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under acidic conditions. These limitations may affect the reproducibility of the results obtained in lab experiments.
将来の方向性
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One of the directions is to investigate the potential of this compound as a therapeutic agent for cancer, viral infections, and fungal infections. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Additionally, the development of novel formulations of this compound with improved solubility and stability may enhance its therapeutic potential.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction between 3-chloro-2-methylbenzenamine and 2-(4-morpholinyl)ethyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of this compound is reported to be around 70% using this method.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antifungal activities. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). This compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antifungal activity against Candida albicans.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c1-11-12(15)3-2-4-13(11)17-14(20)16-5-6-18-7-9-19-10-8-18/h2-4H,5-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHYSBWMEANGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)


![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)


![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)


![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)